![molecular formula C14H18ClNO3 B2613513 Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate CAS No. 2490401-70-0](/img/structure/B2613513.png)
Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate
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Overview
Description
“Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate” is a complex organic compound. It is related to the synthesis of vildagliptin, a medication used to treat diabetes .
Synthesis Analysis
The synthesis of such compounds often involves reactions with amines . For instance, the preparation of vildagliptin involves the reaction of 3-amino-1-adamantanol with 1-chloroacetyl (S)-2-cyanopyrrolidine in a solvent and base .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, amines can undergo cyanoacetylation, a reaction that involves the addition of a cyanoacetyl group . The chloroacetyl group in the compound could potentially react with amines in a similar manner.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the presence and location of polar groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Scientific Research Applications
Chloroacetylation Reactions
Background: Amide bonds play a crucial role in natural proteins and synthetic compounds. Controlled synthesis of amides and their diverse applications in fields like polymers, engineering materials, detergents, and lubricants have driven the development of various synthetic methods .
Chemoselective N-Chloroacetylation: “Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate” undergoes efficient, highly chemoselective N-chloroacetylation by chloroacetyl chloride. Notably, this reaction occurs in phosphate buffer within just 20 minutes. The resulting chloroacetamides can be easily isolated without chromatographic separation. This metal-free, bio-compatible synthesis represents a significant advancement in neutral conditions .
Applications:- Ceramide Synthesis : The protocol extends to ceramides, which are essential lipid components in cell membranes .
α-Chloro-N-Arylacetamide Synthesis
Background: α-Chloro-N-arylacetamides find applications in various fields, including organic synthesis and pharmaceuticals.
Procedure: These compounds are prepared by reacting arylamines with chloroacetyl chloride using K₂CO₃. The reaction proceeds smoothly, yielding α-chloro-N-arylacetamides .
Applications:- Functional Materials : Incorporating α-chloro-N-arylacetamides into materials can impart specific properties, such as reactivity or solubility .
3-Amino-1,2,4-Triazole Reactions
Background: 3-Amino-1,2,4-triazoles are versatile reagents due to their nucleophilic properties.
Multidirectional Reactions: These triazoles participate in controlled multidirectional reactions with various electrophiles. Their unique reactivity allows for diverse applications.
Applications:Future Directions
properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,13(18)19-3)12(16-11(17)9-15)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMCISHMHCKOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)NC(=O)CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate |
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